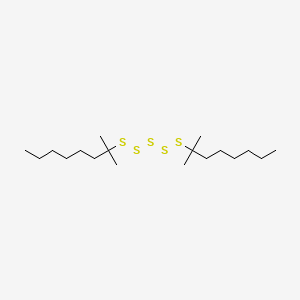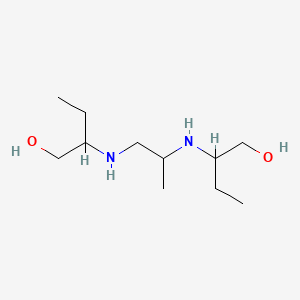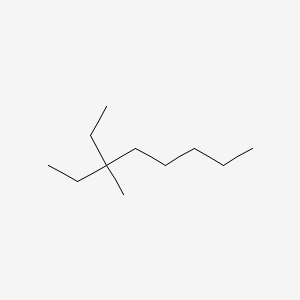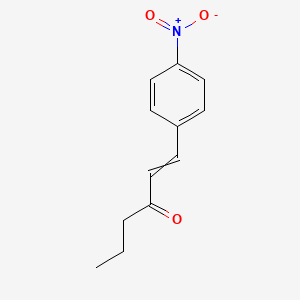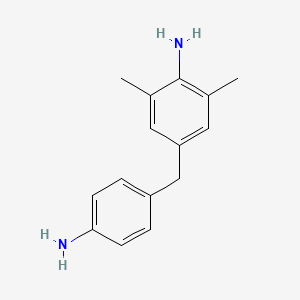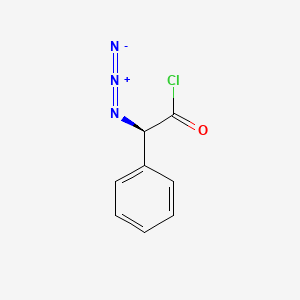
(R)-2-Azido-2-phenylacetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Azido-2-phenylacetyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of an azido group (-N3) and a phenyl group attached to the acetyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Azido-2-phenylacetyl chloride typically involves the reaction of ®-2-phenylglycine with sodium azide (NaN3) in the presence of a chlorinating agent such as thionyl chloride (SOCl2). The reaction proceeds as follows:
- ®-2-phenylglycine is first converted to its corresponding acyl chloride using thionyl chloride.
- The resulting ®-2-phenylacetyl chloride is then treated with sodium azide to introduce the azido group, forming ®-2-Azido-2-phenylacetyl chloride.
Industrial Production Methods
On an industrial scale, the production of ®-2-Azido-2-phenylacetyl chloride may involve continuous flow processes to ensure efficient and safe handling of reactive intermediates. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining product quality and safety.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Azido-2-phenylacetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for the Huisgen cycloaddition.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, esters, or thioesters.
Reduction: Formation of ®-2-amino-2-phenylacetyl chloride.
Cycloaddition: Formation of 1,2,3-triazoles.
Applications De Recherche Scientifique
®-2-Azido-2-phenylacetyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized compounds.
Biology: Employed in the synthesis of bioactive molecules and as a precursor for labeling biomolecules with azido groups for click chemistry.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-2-Azido-2-phenylacetyl chloride primarily involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azido group is highly reactive and can undergo nucleophilic substitution or reduction, leading to the formation of various derivatives. In biological systems, the azido group can be used for bioorthogonal labeling, allowing for the selective modification of biomolecules without interfering with native biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Phenylacetyl chloride: Lacks the azido group and is less reactive in cycloaddition reactions.
®-2-Azido-2-phenylacetic acid: Contains a carboxylic acid group instead of the acyl chloride moiety.
®-2-Azido-2-phenylacetamide: Contains an amide group instead of the acyl chloride moiety.
Uniqueness
®-2-Azido-2-phenylacetyl chloride is unique due to the presence of both the azido and acyl chloride functional groups, which confer high reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and various research fields.
Propriétés
Numéro CAS |
35353-41-4 |
|---|---|
Formule moléculaire |
C8H6ClN3O |
Poids moléculaire |
195.60 g/mol |
Nom IUPAC |
(2R)-2-azido-2-phenylacetyl chloride |
InChI |
InChI=1S/C8H6ClN3O/c9-8(13)7(11-12-10)6-4-2-1-3-5-6/h1-5,7H/t7-/m1/s1 |
Clé InChI |
NRSMVAFUFMOXFI-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](C(=O)Cl)N=[N+]=[N-] |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)Cl)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one](/img/structure/B12642255.png)

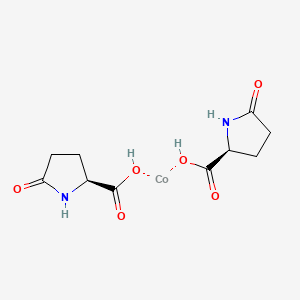

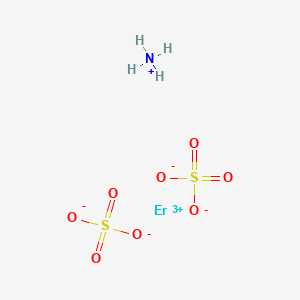
![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)

